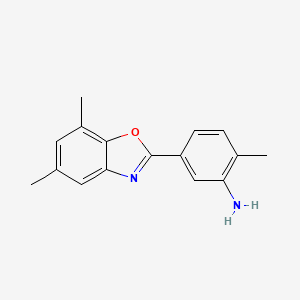

3-Methoxyisoxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

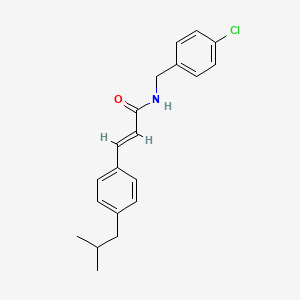

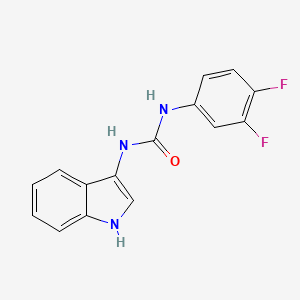

3-Methoxyisoxazol-5-amine is a chemical compound that contains 14 bonds in total, including 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Isoxazole .

Synthesis Analysis

Isoxazoles, including this compound, can be synthesized through various pathways. The most researched and reported synthesis of isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Another method involves the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety, which is commonly found in many commercially available drugs . It contains a primary amine group and an ether group, both of which are aromatic .Chemical Reactions Analysis

The synthesis of isoxazole derivatives, including this compound, often involves (3 + 2) cycloaddition reactions. These reactions typically employ Cu (I) or Ru (II) as catalysts . Another reaction involves the interaction of 3-amino-5-methylisoxazole with α-chloroacetyl chloride .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

A study by Girardin et al. (2009) describes a novel procedure for synthesizing 3-amino-5-substituted-isoxazoles, showcasing the versatility of 3-Methoxyisoxazol-5-amine in constructing heterocyclic frameworks. This methodology involves the addition-elimination of amines on 3-bromoisoxazolines, followed by an oxidation protocol to yield 3-aminoisoxazoles with high efficiency (Girardin et al., 2009).

Anticancer Research

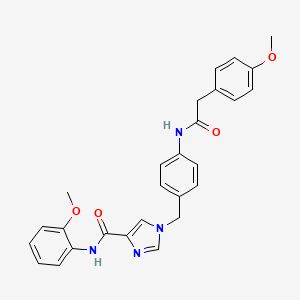

Research by Yakantham et al. (2019) has led to the design and synthesis of 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives. These compounds, synthesized from precursors like this compound, demonstrated good to moderate anticancer activity against various human cancer cell lines, highlighting the compound's potential in drug discovery efforts aimed at cancer treatment (Yakantham et al., 2019).

Environmental Science and Pollution Study

A unique application of this compound derivatives is seen in the study of environmental pollutants. Nödler et al. (2012) investigated the transformation products of sulfamethoxazole (SMX) under denitrifying conditions, identifying derivatives such as 4-nitro-N-(5-methylisoxazol-3-yl)-benzenesulfonamide. This research provides insight into how compounds related to this compound can undergo transformations in environmental settings, offering potential pathways for pollutant degradation (Nödler et al., 2012).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, Chen Xue-xi (2013) focused on the synthesis and characterization of 3-Amino-5-methoxyisoxazole, providing a detailed analysis of the synthesis process and conditions. This study not only sheds light on the chemical properties of the compound but also explores its potential applications in further synthetic endeavors, emphasizing the role of this compound as a valuable building block in organic chemistry (Chen Xue-xi, 2013).

Orientations Futures

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It is always imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

Propriétés

IUPAC Name |

3-methoxy-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJHZHSGIGOPPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2650583.png)

![1-[5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2650587.png)

![8-(4-fluorophenyl)-2-(2-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2650594.png)

![5-bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B2650600.png)